Benzo[g]benzotriazol-1-amine
Description
Properties
CAS No. |
15300-52-4 |
|---|---|
Molecular Formula |
C10H8N4 |
Molecular Weight |
184.202 |
IUPAC Name |
benzo[g]benzotriazol-1-amine |
InChI |
InChI=1S/C10H8N4/c11-14-10-8-4-2-1-3-7(8)5-6-9(10)12-13-14/h1-6H,11H2 |
InChI Key |
IRMIIOOCNZFGHO-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2N(N=N3)N |
Synonyms |
1-Amino-1H-naphtho[1,2-d]triazole |
Origin of Product |
United States |
Preparation Methods
Amidation and Alkylation
Post-cyclization functionalization expands the structural diversity of this compound. Alkylation with methyl bromoacetate in dimethylformamide (DMF) and potassium carbonate affords ester derivatives, which are hydrolyzed to carboxylic acids. Alternatively, amidation with isopropylamine in methylene chloride produces stable amine conjugates. These reactions typically proceed at room temperature, with HPLC purification ensuring >95% purity.
Suzuki-Miyaura Cross-Coupling
Electron-deficient benzotriazole halides participate in palladium-catalyzed cross-coupling. For example, bromide-substituted benzotriazoles react with aryl boronic acids under Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, dioxane/water) to introduce conjugated aryl groups. This method enables the installation of fluorescent tags or pharmacophores, critical for biomedical applications.
Comparative Analysis of Synthetic Methods
The diazotization-cyclization route offers superior functional group tolerance and scalability, whereas classical methods remain viable for electron-rich substrates. Suzuki coupling excels in introducing aromatic diversity but requires pre-halogenated intermediates.
Chemical Reactions Analysis
Types of Reactions
Benzo[g]benzotriazol-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The benzotriazole ring allows for substitution reactions, leading to the formation of various functionalized derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include chlorotriphenylphosphonium benzotriazolate, samarium diiodide, and hydroxylamine-O-sulfonic acid . Reaction conditions typically involve the use of solvents such as tetrahydrofuran (THF) and hexamethylphosphoramide (HMPA) at elevated temperatures .
Major Products Formed
The major products formed from the reactions of this compound include carbamoylbenzotriazoles, oxazolidines, and pyrrolidines .
Scientific Research Applications
Benzo[g]benzotriazol-1-amine has a wide range of scientific research applications, including:
Chemistry: Used as a synthetic auxiliary and catalyst in various organic synthesis reactions.
Biology: Investigated for its potential as an antibacterial and antiviral agent.
Medicine: Explored for its anticancer, antifungal, and antiparasitic activities.
Industry: Utilized as a corrosion inhibitor, UV filter, and material for solar and photovoltaic cells.
Mechanism of Action
The mechanism of action of benzo[g]benzotriazol-1-amine involves its ability to act as an excellent leaving group, electron-donating or electron-withdrawing group, anion precursor, and radical precursor . These properties allow it to interact with various molecular targets and pathways, leading to its diverse biological and chemical activities .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to benzo[g]benzotriazol-1-amine include:
- Indazole
- Benzimidazole
- 1,2,3-Triazoles
Uniqueness
This compound is unique due to its stability, versatility in chemical reactions, and wide range of applications in different fields. Its ability to form stable derivatives and participate in various transformations makes it a valuable compound for research and industrial purposes .
Q & A
Basic: What are the established synthetic routes for Benzo[g]benzotriazol-1-amine, and what are their respective yields and limitations?
Methodological Answer:
this compound (synonymous with 1-Aminobenzotriazole, ABT) is commonly synthesized via diazotization of o-phenylenediamine. A standard protocol involves reacting o-phenylenediamine with nitrous acid (generated in situ from sodium nitrite and glacial acetic acid) to form a diazonium intermediate, which undergoes intramolecular cyclization to yield the triazole ring . Key parameters affecting yield include temperature control (0–5°C to stabilize the diazonium ion) and stoichiometric precision. Reported yields range from 60–75%, with impurities often arising from incomplete cyclization or oxidation byproducts. Alternative routes, such as cyclocondensation of guanidine derivatives with trifluoroalkenones (as seen in benzothiazole analogs), may offer higher selectivity but require anhydrous conditions and specialized catalysts .
Advanced: How can researchers resolve discrepancies in reported melting points or spectral data for this compound across different studies?
Methodological Answer:
Discrepancies in melting points (e.g., 126–129°C in some studies vs. higher/lower values in others) may stem from polymorphic variations, solvent residues, or impurities. To address this:
- Differential Scanning Calorimetry (DSC): Perform thermal analysis to identify polymorphs and confirm phase transitions .
- High-Performance Liquid Chromatography (HPLC): Quantify purity (>98% is recommended for reliable data) and detect trace impurities that alter physical properties .
- Cross-Referencing Spectral Databases: Compare NMR (e.g., H and C) and FTIR spectra with authoritative references like the NIST Chemistry WebBook or peer-reviewed crystallographic data .
Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be identified?
Methodological Answer:
- UV/Vis Spectroscopy: A λmax at 263 nm indicates π→π* transitions in the conjugated triazole ring, useful for quantifying concentration in solution .
- FTIR: Look for N-H stretching (3250–3350 cm<sup>−1</sup>) and aromatic C-N vibrations (1450–1600 cm<sup>−1</sup>) to confirm amine and triazole functionalities .
- H-NMR: Peaks at δ 7.2–7.8 ppm (aromatic protons) and δ 5.1–5.5 ppm (NH2, exchangeable) validate the structure .
Advanced: What mechanistic insights have been gained regarding the cyclocondensation reactions involved in synthesizing this compound derivatives?
Methodological Answer:
Cyclocondensation mechanisms (e.g., forming benzothiazole analogs) often proceed via nucleophilic attack of guanidine on electrophilic carbonyl groups, followed by dehydration. Key insights include:
- Intermediate Trapping: Use LC-MS to detect transient species like enamine intermediates .
- Kinetic Studies: Vary reaction temperatures and monitor progress via <sup>19</sup>F-NMR (for trifluoromethyl-containing precursors) to determine rate-limiting steps .
- Computational Modeling: Density Functional Theory (DFT) can predict transition states and regioselectivity in heterocycle formation .
Basic: What are the recommended storage conditions and stability considerations for this compound to ensure experimental reproducibility?
Methodological Answer:
- Storage: Store at –20°C in airtight, light-protected containers to prevent degradation via oxidation or hydrolysis .
- Stability Assessment: Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC checks. Degradation products (e.g., nitroso compounds) may form under humid conditions .
Advanced: How can researchers design experiments to evaluate the potential biological activity of this compound derivatives, such as antimicrobial or anticancer properties?
Methodological Answer:
- Antimicrobial Assays: Use disc diffusion or broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare MIC values to established drugs like ciprofloxacin .
- Anticancer Screening: Perform MTT assays on cancer cell lines (e.g., HeLa or MCF-7), noting IC50 values. Pair with apoptosis markers (Annexin V/PI staining) to confirm mechanism .
- Structure-Activity Relationships (SAR): Modify substituents (e.g., fluorination at C-4) and correlate changes in bioactivity with electronic (Hammett σ) or steric parameters .
Notes on Evidence Usage:
- Synthesis protocols and mechanistic insights derive from benzothiazole analogs , which share synthetic parallels with triazoles.
- Stability and purity data are extrapolated from ABT (1-Aminobenzotriazole) studies .
- Biological activity frameworks are informed by benzofuran and phthalazine derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
